molecular formula C13H15NO3 B14242257 Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester CAS No. 503614-97-9

Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester

Cat. No.: B14242257
CAS No.: 503614-97-9
M. Wt: 233.26 g/mol
InChI Key: KNUNJWZMNTWUSR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester is a chemical compound with the molecular formula C13H15NO3 It is known for its unique structure, which includes a benzoic acid moiety linked to a piperidinyl group through a methyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with piperidinyl ketones. One common method includes the reaction of 4-(2-oxo-1-piperidinyl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidinyl ketone to a secondary amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidinyl moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

Benzoic acid, 4-(2-oxo-1-piperidinyl)-, methyl ester can be compared with other similar compounds, such as:

    Benzoic acid, 4-(2-oxo-1-piperidinyl)-: This compound lacks the methyl ester group and may have different reactivity and applications.

    Methyl 2-chloro-4-(1-pyrrolidinyl)benzenecarboxylate: A similar ester compound with a pyrrolidinyl group instead of a piperidinyl group.

    2-Chloro-4-(4-morpholinyl)benzoic acid methyl ester: Another ester compound with a morpholinyl group, which may exhibit different chemical and biological properties.

Properties

CAS No.

503614-97-9

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 4-(2-oxopiperidin-1-yl)benzoate

InChI

InChI=1S/C13H15NO3/c1-17-13(16)10-5-7-11(8-6-10)14-9-3-2-4-12(14)15/h5-8H,2-4,9H2,1H3

InChI Key

KNUNJWZMNTWUSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCCCC2=O

Origin of Product

United States

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